Histidinol

概要

説明

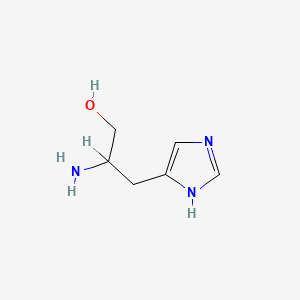

ヒスチジノールは、アミノ酸ヒスチジンの生合成における中間体として機能する有機化合物です。ヒスチジンの誘導体であり、細菌、植物、菌類などのさまざまな生物の代謝経路において重要な役割を果たしています。ヒスチジノールは、多くの生物学的に活性な分子に見られる特徴であるイミダゾール環によって特徴付けられます。

準備方法

合成経路と反応条件

ヒスチジノールは、いくつかの方法で合成することができます。一般的なアプローチの1つは、ヒスチジノールデヒドロゲナーゼなどの特定の酵素を使用して、ヒスチジノールリン酸を還元することです。 この酵素は、ニコチンアミドアデニンジヌクレオチド(NAD)を補因子として存在させることで、ヒスチジノールリン酸をヒスチジノールに変換する反応を触媒します .

工業的生産方法

工業的な環境では、ヒスチジノールは、遺伝子組み換え微生物を使用して生産されることがよくあります。 たとえば、大腸菌とコリネバクテリウムグルタミクスの菌株は、生合成経路に関与する遺伝子を操作することで、ヒスチジノールを過剰に生産するように改変されています . これらの微生物は、ヒスチジノールの収量を最大化するために、制御された条件下でバイオリアクターで培養されます。

化学反応の分析

Enzymatic Oxidation to L-Histidine

HisD facilitates two reactions in a single active site:

-

L-Histidinol → L-Histidinaldehyde

-

L-Histidinaldehyde → L-Histidine

Table 1: Key Reaction Steps and Components

| Step | Substrate | Product | Cofactor | Key Residues |

|---|---|---|---|---|

| 1 | L-Histidinol | L-Histidinaldehyde | NAD+ | His327 (base), Zn²+ (substrate binding) |

| 2 | L-Histidinaldehyde | L-Histidine | NAD+ | Glu326 (activates water), His327 (acid) |

Catalytic Mechanism of this compound Dehydrogenase

The reaction mechanism involves precise proton and hydride transfers:

-

Step 1 :

-

Intermediate Exchange :

-

Step 2 :

Zinc Coordination

-

Zn²+ stabilizes substrate binding but does not participate directly in catalysis .

-

Coordinated by His262, Gln259, Asp360, and His419 (cross-monomer interaction) .

Active Site Architecture

-

Dimerization : Homodimeric structure with domain-swapped Rossmann folds .

-

Substrate Positioning : this compound’s imidazole ND1 and alcohol oxygen bind Zn²+ .

Key Research Findings and Comparative Analysis

-

Mutagenesis Studies :

-

Isotope Effects :

-

Cofactor Binding :

Table 2: Structural Features Across Organisms

| Organism | Zn²+ Ligands | Key Catalytic Residues | PDB Entries |

|---|---|---|---|

| E. coli | His262, Gln259, Asp360, His419 | His327, Glu326 | 1K75, 1KAE |

| S. typhimurium | His262, His419 | His327 homolog | N/A |

科学的研究の応用

Histidinol, an analog of the amino acid histidine, has several applications in scientific research, particularly in the study of protein synthesis, ribosomal RNA synthesis, and as a selection agent in genetics .

Scientific Research Applications

Inhibition of Protein and Ribosomal RNA Synthesis: this compound is known to inhibit protein and ribosomal RNA synthesis in cells . When this compound is added to cell cultures, it leads to an abrupt inhibition of both protein and ribosomal RNA synthesis, while messenger RNA production remains relatively unaffected . The messenger RNA synthesized in the presence of this compound can still associate with ribosomal subunits, but the resulting initiation complexes are impaired in their ability to commence elongation . This ultimately results in a reduction of polyribosomes and an accumulation of 80S ribosomes .

Reversal of Inhibition: The inhibitory effects of L-histidinol on protein and ribosomal RNA synthesis can be rapidly reversed by adding L-histidine to the treated cultures . This characteristic makes this compound a useful tool for studying the dynamics of protein synthesis and the regulation of ribosomal RNA production .

Selection Agent in Genetics: this compound can be used as a selection agent in genetics to isolate mutants with specific metabolic defects. For example, it has been used in studies involving S. coelicolor HPP mutants, where the heterologous expression of IMPL2 (a this compound-phosphate phosphatase protein) complements the histidine auxotrophy of the hisN mutant .

Histidine Biosynthesis Research: this compound is also relevant in histidine biosynthesis research. L-histidinol dehydrogenase (HisD) catalyzes the last two steps in L-histidine biosynthesis, which involves sequential NAD-dependent oxidations of L-histidinol to L-histidinaldehyde and then to L-histidine .

Drug Development: this compound dehydrogenase (HDH) has been identified as a potential target for developing drugs against drug-resistant strains of Mycobacterium tuberculosis . Blocking the final step of the histidine biosynthetic pathway can hinder the production of the end product and lead to the accumulation of toxic intermediate metabolites .

Case Studies

Complementation of His Auxotrophy: In one study, hisN protoplasts transformed with an empty pIJ8600 expression vector could only grow on minimal media (plus Phe) if supplemented with histidine. However, transformation with pIJ8600: IMPL2 allowed the mutant to grow on minimal media without added histidine, confirming that IMPL2 possesses HPP activity .

Structural Studies of L-Histidinol Dehydrogenase: Crystal structures of Medicago truncatula L-histidinol dehydrogenase complexed with imidazole, HOL, and His with NAD+ have provided insights into the enzyme's architecture, active site, and catalytic mechanism . These studies offer a deeper understanding of how HDH functions and interacts with its substrates .

Data Table

作用機序

ヒスチジノールは、主にヒスチジンの生合成における中間体としての役割を通じて、その効果を発揮します。 酵素ヒスチジノールデヒドロゲナーゼは、ヒスチジノールをヒスチジナールデヒドに、そしてヒスチジンに逐次的に酸化させる反応を触媒します . このプロセスには、ヒスチジノールからNADへの電子の移動が含まれており、その結果、ヒスチジン、NADH、およびプロトンが生成されます。 ヒスチジノールの分子標的には、ヒスチジノールデヒドロゲナーゼなどの生合成経路に関与する酵素が含まれます .

類似の化合物との比較

ヒスチジノールは、ヒスチジノールリン酸やヒスチジナールデヒドなど、ヒスチジンの生合成に関与する他の化合物と類似しています。 ヒスチジノールは、ヒスチジンを形成するために逐次的に酸化される中間体としての役割において独特です . その他の類似した化合物には次のものがあります。

ヒスチジノールリン酸: ヒスチジノールデヒドロゲナーゼによってヒスチジノールに変換される中間体.

ヒスチジナールデヒド: ヒスチジノールのヒスチジンへの酸化中に生成される中間体.

ヒスチジン: ヒスチジノールを含む生合成経路の最終生成物.

ヒスチジノールのユニークさは、ヒスチジンの生合成における特定の役割と、さまざまな代謝経路への関与にあります。

類似化合物との比較

Histidinol is similar to other compounds involved in the biosynthesis of histidine, such as this compound phosphate and histidinaldehyde. this compound is unique in its role as an intermediate that undergoes sequential oxidation to form histidine . Other similar compounds include:

This compound Phosphate: An intermediate that is converted to this compound by this compound dehydrogenase.

Histidinaldehyde: An intermediate formed during the oxidation of this compound to histidine.

Histidine: The final product of the biosynthetic pathway involving this compound.

This compound’s uniqueness lies in its specific role in the biosynthesis of histidine and its involvement in various metabolic pathways.

生物活性

Histidinol is a key intermediate in the biosynthesis of the amino acid histidine, playing a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic functions, mechanisms of action, and relevance in microbial and human health.

This compound is derived from this compound phosphate through the action of this compound phosphate phosphatase (HolPase). In bacteria, this compound is produced during the histidine biosynthesis pathway, which is crucial for protein synthesis and metabolic functions. The pathway involves several enzymes, with this compound dehydrogenase (HDH) catalyzing the final step to convert this compound to histidine.

Enzymatic Functions

This compound acts primarily as a substrate for two key enzymes:

- This compound Phosphate Phosphatase (HolPase) :

- This compound Dehydrogenase (HDH) :

Biological Activity in Pathogens

This compound's role extends beyond simple biosynthesis; it is implicated in the pathogenicity of several bacteria. For instance:

- In Mycobacterium tuberculosis, inhibition of HDH can lead to an accumulation of toxic intermediates, potentially offering a therapeutic target against drug-resistant strains .

- The disruption of histidine biosynthesis pathways in Pseudomonas aeruginosa has been shown to result in growth defects, highlighting the compound's importance in bacterial metabolism .

1. Enzyme Characterization

A study identified the enzyme Rv3137 as HolPase in M. tuberculosis, elucidating its structure and catalytic mechanism. The research provided insights into substrate binding and potential inhibitors that could serve as anti-tuberculosis agents .

2. Growth Defects in Bacteria

Research on Pseudomonas aeruginosa demonstrated that mutations affecting PA0335 (HolPase) led to incomplete histidine auxotrophy, confirming its essential role in bacterial survival under nutrient-limited conditions .

3. Therapeutic Applications

Investigations into HDH inhibitors have shown promise as antibacterial agents, particularly against strains responsible for severe infections like tuberculosis and brucellosis. Targeting this enzyme could disrupt the final step of histidine biosynthesis, leading to effective treatments .

Data Table: Enzymatic Roles of this compound

| Enzyme | Organism | Function | Importance |

|---|---|---|---|

| This compound Phosphate Phosphatase (HolPase) | Mycobacterium tuberculosis | Converts this compound phosphate to this compound | Essential for survival |

| This compound Dehydrogenase (HDH) | Escherichia coli | Converts this compound to histidine | Critical for protein synthesis |

| HolPase | Pseudomonas aeruginosa | Involved in histidine biosynthesis | Target for antibiotic development |

特性

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880033 | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-28-0 | |

| Record name | Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of histidinol?

A1: this compound primarily inhibits histidyl-tRNA synthetase, an enzyme crucial for charging tRNA with histidine, thereby disrupting protein synthesis. [, ]

Q2: How does this compound's inhibition of protein synthesis differ in normal and tumor cells?

A2: Research suggests that this compound induces a G0-like arrest in normal cells, essentially pausing their cell cycle. Conversely, many tumor cells continue to cycle in the presence of this compound, becoming more susceptible to cycle-dependent anticancer drugs. [, ]

Q3: Does this compound affect any other cellular processes?

A3: Beyond protein synthesis, research suggests this compound may act as an intracellular histamine antagonist, potentially influencing cell proliferation and eicosanoid metabolism. [, ] this compound has also been shown to inhibit RNA and DNA synthesis in certain tumor cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data wasn't provided in these papers, this compound's structure can be characterized using techniques like NMR and mass spectrometry.

Q6: What is the role of this compound in histidine biosynthesis?

A6: this compound is an intermediate in histidine biosynthesis. this compound dehydrogenase (HDH), a key enzyme in this pathway, catalyzes the two-step oxidation of this compound to histidine. [, , , , ]

Q7: Can microorganisms utilize this compound?

A7: Yes, certain microorganisms can utilize this compound as a source of histidine. For instance, some Brevibacterium flavum strains can produce L-histidine from L-histidinol. []

Q8: Are there mutations affecting this compound utilization?

A8: Yes, mutations in genes encoding enzymes involved in histidine biosynthesis, such as this compound dehydrogenase, can impair this compound utilization. This can lead to histidine auxotrophy in microorganisms and impact symbiotic relationships in plants. [, , ]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational modeling has been employed to design and study isoindole derivatives as potential inhibitors of this compound dehydrogenase. These studies involved conformational analysis, QSAR property prediction, and docking simulations. []

Q10: How do structural modifications of this compound affect its activity?

A10: The imidazole ring of this compound is crucial for its activity. Modifications to this moiety can significantly alter its binding affinity to enzymes like this compound dehydrogenase. For example, methylation of the imidazole ring significantly reduces binding affinity. []

Q11: Can modifications to this compound enhance its selectivity?

A11: Research suggests that imidazole, a structural component of this compound, can selectively protect normal kidney cells from daunomycin toxicity while having less impact on their tumorigenic counterparts. This highlights the potential of exploring structural analogs for enhanced selectivity. []

Q12: How is this compound's effect on cell proliferation studied in vitro?

A12: Cell-based assays, such as those measuring tritiated thymidine incorporation, are used to assess this compound's impact on DNA synthesis and cell proliferation. []

Q13: What in vivo models are used to study this compound's anticancer potential?

A13: Murine tumor models, including those involving L1210 leukemia and CD8F1 breast tumors, have been used to evaluate the efficacy and toxicity of this compound in combination with anticancer drugs. [, , , , ]

Q14: Can cells develop resistance to this compound?

A14: While not directly addressed in the provided research, it's plausible that cells could develop resistance to this compound, potentially through mechanisms like target mutation or upregulation of histidine biosynthesis pathways.

Q15: Does this compound affect multidrug resistance?

A15: Intriguingly, this compound has been shown to reverse the multidrug resistance phenotype in certain cell lines, suggesting a potential role in overcoming this significant challenge in cancer treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。